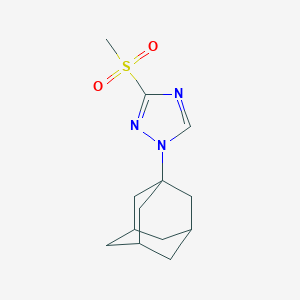

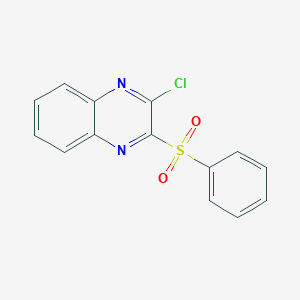

ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate, commonly known as UV-327, is a chemical compound that belongs to the class of benzotriazole derivatives. It is a highly efficient ultraviolet (UV) absorber that is widely used in the fields of polymer chemistry, coatings, and plastics. The compound has gained immense popularity due to its excellent photostability, low volatility, and high solubility in organic solvents.

Mécanisme D'action

The mechanism of action of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 involves the absorption of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate radiation in the range of 290-400 nm. The compound absorbs the energy of the ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate radiation and dissipates it as heat, thereby preventing the degradation of the polymer or coating. ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 acts as a free radical scavenger and inhibits the formation of reactive intermediates that can cause chain scission or crosslinking.

Biochemical and Physiological Effects:

ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has no significant biochemical or physiological effects in humans or animals. It is not absorbed through the skin or the gastrointestinal tract and is rapidly eliminated from the body. However, it is important to note that ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 is a potential environmental pollutant and can accumulate in aquatic organisms.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has several advantages as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorber in lab experiments. It is highly efficient, stable, and compatible with a wide range of polymers, coatings, and plastics. It is also easy to handle and store. However, ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has some limitations as well. It is expensive compared to other ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorbers, and its use may lead to the formation of yellowing or discoloration in some applications.

Orientations Futures

There are several future directions for the research and development of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327. One direction is to improve the efficiency and stability of the compound by modifying its chemical structure. Another direction is to explore its potential applications in the fields of cosmetics, pharmaceuticals, and agriculture. Additionally, there is a need to study the environmental impact of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 and develop strategies to mitigate its potential harm.

Méthodes De Synthèse

The synthesis of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 involves the reaction of 5-amino-1H-benzotriazole with ethyl cyclohexanecarboxylate in the presence of a catalyst such as triethylamine. The reaction mixture is heated under reflux for several hours, after which the product is obtained by filtration and recrystallization. The overall yield of the reaction is around 70-80%.

Applications De Recherche Scientifique

Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has been extensively studied for its ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorption properties and its potential applications in various fields. In polymer chemistry, it is used as a stabilizer for polyolefins, polyesters, and polyamides. In coatings, it is used as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorber for automotive coatings, wood coatings, and industrial coatings. In plastics, it is used as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate stabilizer for PVC, polystyrene, and polycarbonate.

Propriétés

Nom du produit |

ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate |

|---|---|

Formule moléculaire |

C15H19N3O2 |

Poids moléculaire |

273.33 g/mol |

Nom IUPAC |

ethyl 1-cyclohexylbenzotriazole-5-carboxylate |

InChI |

InChI=1S/C15H19N3O2/c1-2-20-15(19)11-8-9-14-13(10-11)16-17-18(14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 |

Clé InChI |

HVOPRTWHBSIBGI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 |

SMILES canonique |

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)

![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)

![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)

![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)